MK-0731 is a small molecule compound that acts as an inhibitor of kinesin spindle protein, which plays a crucial role in the separation of spindle poles during mitosis. The chemical formula for MK-0731 is , and its IUPAC name is (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide . This compound is under investigation primarily for its potential use as an antineoplastic agent, particularly in treating solid tumors that are resistant to taxane-based therapies .
MK-0731 functions by inhibiting the kinesin spindle protein, leading to mitotic arrest. This inhibition does not compete with ATP or microtubules, suggesting an allosteric mechanism of action. In vitro studies have shown that MK-0731 effectively inhibits spindle pole separation in human ovarian carcinoma cells and demonstrates significant antiproliferative activity against various tumor cell lines, including ovarian and cervical cancers .
Preclinical studies have demonstrated that MK-0731 exhibits potent inhibitory effects on tumor cell proliferation. It has shown selectivity for kinesin spindle protein over other kinesins, with a reported selectivity factor of over 20,000-fold . In clinical trials, MK-0731 was administered to patients with advanced solid tumors, where it showed manageable toxicity profiles and some evidence of prolonged stable disease in certain patients . The maximum tolerated dose was determined to be 17 mg/m² per day, with neutropenia identified as the primary dose-limiting toxicity .
The synthesis of MK-0731 involved strategic modifications of earlier Kinesin spindle protein inhibitors to enhance efficacy and reduce toxicity. Key steps included the introduction of fluorine atoms to modulate the pKa of the piperidine nitrogen and incorporation of a hydroxymethyl group to improve metabolic stability. The final synthetic route yielded a compound with favorable in vitro and metabolic profiles .
MK-0731 is primarily being explored for its application in oncology, specifically for treating taxane-resistant solid tumors. Its unique mechanism of action positions it as a promising candidate in cancer therapy, particularly for patients who have limited treatment options due to resistance mechanisms associated with traditional chemotherapeutics .
Interaction studies have focused on the pharmacokinetics and safety profile of MK-0731. Clinical trials have assessed how MK-0731 interacts with various biological systems and its effects on tumor growth dynamics. The results indicated that continuous intravenous infusion was necessary for optimal exposure to promote tumor cell death while managing toxic effects effectively .
MK-0731 belongs to a class of compounds known as kinesin spindle protein inhibitors. Here are some similar compounds along with their unique characteristics:
MK-0731 is unique due to its specific structural modifications that enhance its selectivity and reduce efflux by P-glycoprotein, which can limit the effectiveness of other similar compounds .
The synthesis of MK-0731 represents a sophisticated example of modern pharmaceutical chemistry, incorporating multiple strategic design elements to overcome significant challenges in drug development [1]. The compound was developed through a systematic medicinal chemistry approach that addressed issues of human Ether-à-go-go-Related Gene channel binding, poor in vivo potency, and P-glycoprotein efflux that had limited earlier compounds in the kinesin spindle protein inhibitor program [1].
The primary synthetic route to MK-0731 involves the construction of a 2,4-diaryl-2,5-dihydropyrrole core structure [1]. This methodology begins with the formation of the central dihydropyrrole ring system through a multi-step process that incorporates both phenyl and difluorophenyl aromatic substituents. The synthetic approach utilizes rhodium-catalyzed hydroacylation reactions as a key transformation for constructing highly substituted pyrrole derivatives [2]. These rhodium-based catalytic systems, particularly those incorporating small bite-angle diphosphine ligands such as bis(diphenylphosphino)methane, have demonstrated effectiveness in promoting the union of aldehydes and propargylic amines to deliver linear hydroacylation adducts [2].
The synthetic methodology requires careful control of stereochemistry, particularly in the formation of the (2S)-configuration at the dihydropyrrole carbon center [3]. This stereochemical control is achieved through the use of chiral catalysts or auxiliary-directed synthesis approaches. The incorporation of the hydroxymethyl group at the C2 position represents a critical design element that circumvents human Ether-à-go-go-Related Gene channel binding while maintaining potent kinesin spindle protein inhibition [1].
The synthesis of MK-0731 involves several critical intermediates and transformations that define the overall synthetic strategy [1]. The key intermediate features a 3-fluoro-4-aminomethylpiperidine moiety, which is incorporated through the formation of an N-methyl-3-fluoro-4-(aminomethyl)piperidine urea linkage [1] [4]. This intermediate represents a strategic solution to metabolic liability issues identified in earlier analogs.
The formation of the dihydropyrrole ring system proceeds through a dehydrative cyclization process [2]. Following the initial hydroacylation reaction, treatment with p-toluenesulfonic acid triggers cyclization to provide the corresponding pyrrole structure. This transformation demonstrates high selectivity and can be performed under mild conditions, making it suitable for large-scale synthesis [2].
A critical aspect of the synthetic route involves the strategic incorporation of the 2,5-difluorophenyl substituent [3]. This aromatic ring system is introduced through cross-coupling reactions that maintain the electronic properties necessary for optimal kinesin spindle protein binding while contributing to the overall pharmacological profile of the molecule. The difluorinated aromatic system provides enhanced metabolic stability compared to non-fluorinated analogs [5].
The synthesis also incorporates a three-component coupling strategy that allows for efficient assembly of the complex molecular architecture [2]. This approach utilizes rhodium-catalyzed Suzuki-type coupling employing aryl boronic acids, providing access to highly substituted pyrrole systems through a cascade process [2].
The fluorination strategy employed in MK-0731 synthesis represents one of the most sophisticated aspects of the medicinal chemistry program [6] [7] [4]. The compound contains three strategically positioned fluorine atoms: two on the phenyl ring in the 2,5-positions and one in the axial position of the piperidine ring [6]. Each fluorination site was selected based on extensive structure-activity relationship studies and represents a solution to specific pharmaceutical challenges.
The axial fluorination of the piperidine ring was achieved through stereoselective fluorination methodologies that ensure the desired (3R,4S)-configuration [7]. Recent advances in fluorinated piperidine synthesis have employed rhodium-catalyzed dearomatization-hydrogenation protocols for the formation of cis-fluorinated piperidine building blocks [7]. These methods provide excellent diastereoselectivity and allow access to all-cis-multifluorinated piperidines through the hydrogenation of fluoropyridine precursors [7].
The strategic positioning of the axial fluorine atom serves multiple purposes in the molecular design [6]. The axial orientation results in higher relative pKa compared to the equatorial system due to the antiparallel arrangement of the carbon-fluorine bond with the nitrogen-hydrogen bond in the protonated substrate [6]. This phenomenon has been exploited to modulate the pKa of the piperidine nitrogen within the optimal range of 6.5-8.0, resulting in increased basicity and better efficacy while reducing P-glycoprotein efflux [6].
The 2,5-difluorophenyl substitution pattern was selected to provide optimal binding interactions with the kinesin spindle protein allosteric site while maintaining favorable pharmacokinetic properties [1]. Modern fluorination techniques for aromatic systems include both electrophilic and nucleophilic fluorination approaches, with the specific methodology selected based on the electronic nature of the aromatic substrate and the desired regioselectivity [8].
Advanced fluorination methodologies have also been developed for the synthesis of β-difluoroalkyl compounds through elusive 1,2-azide migration reactions [9]. These approaches offer step-economical and operationally simple methods for the synthesis of gem-difluorinated alkyl compounds that may serve as intermediates in complex pharmaceutical synthesis [9].
The scale-up and manufacturing of MK-0731 presents several critical considerations that must be addressed to ensure consistent product quality and regulatory compliance [10] [11]. The transition from laboratory-scale synthesis to commercial manufacturing requires careful optimization of reaction conditions, equipment selection, and process control strategies [10].
Process optimization for MK-0731 manufacturing must address the challenges associated with fluorinated intermediates and products [11]. Fluorinated compounds often present unique handling requirements due to their chemical properties and potential for hydrogen fluoride liberation under certain conditions [5]. Manufacturing facilities must be equipped with appropriate containment systems and monitoring equipment to ensure worker safety and environmental compliance [11].
The multi-step nature of the MK-0731 synthesis requires careful attention to intermediate storage and handling procedures [10]. Critical intermediates, particularly those containing reactive functional groups or fluorinated motifs, may require specialized storage conditions to maintain stability and prevent degradation [11]. Temperature control, moisture exclusion, and protection from light may be necessary for certain synthetic intermediates [10].
Scale-up considerations must also address the rhodium-catalyzed transformations employed in the synthetic route [2]. Transition metal catalysts require careful optimization when scaling from laboratory to manufacturing scale, as factors such as mixing efficiency, heat transfer, and mass transfer can significantly impact reaction performance [10]. The heterogeneous nature of some catalytic systems may require specialized equipment for catalyst recovery and recycling to maintain economic viability [10].
Quality control and process analytical technology implementation are essential for ensuring consistent product quality during manufacturing [11]. Real-time monitoring of critical process parameters allows for early detection of deviations and implementation of corrective actions before product quality is compromised [11]. This is particularly important for complex molecules like MK-0731, where minor changes in reaction conditions can impact stereochemistry, impurity profiles, and overall product quality [11].
The analytical characterization of MK-0731 requires sophisticated methodologies capable of addressing the complex structural features and pharmaceutical requirements of the compound [12] [13] [14]. The development of robust analytical methods is essential for both process development and quality control applications throughout the manufacturing lifecycle [14].
High-performance liquid chromatography coupled with tandem mass spectrometry represents the primary analytical platform for quantitative analysis of MK-0731 in biological matrices [12] [13]. The bioanalytical method developed for the Phase I clinical trial utilized a linear gradient separation on a Waters Acquity BEH C18 column with detection by electrospray ionization mass spectrometry [12]. The method demonstrated linearity from 1 to 200 ng/mL with accuracy ranging from 98.0 to 101.5% of nominal concentrations and coefficient of variation ≤6.1% across the standard curve range [12].
Sample preparation for bioanalytical applications involves liquid-liquid extraction using methyl-tert-butyl ether:hexane (50:50, v/v) following pretreatment with sodium bicarbonate-sodium carbonate buffer [12]. This extraction procedure provides efficient recovery of MK-0731 from biological matrices while minimizing matrix effects that could compromise analytical accuracy [12]. The extraction methodology requires careful optimization to ensure consistent recovery across the concentration range while maintaining selectivity for the analyte [12].
Nuclear magnetic resonance spectroscopy plays a critical role in structural characterization and confirmation of synthetic intermediates and final product [14] [15]. For complex molecules like MK-0731, which contains multiple stereogenic centers and fluorinated substituents, high-precision nuclear magnetic resonance analysis is essential [14]. The presence of fluorine atoms introduces additional complexity to nuclear magnetic resonance spectra, requiring specialized pulse sequences and analysis techniques to ensure accurate structural assignment [15].
The conformational analysis of fluorinated piperidine derivatives requires particular attention to the effects of fluorine substitution on molecular dynamics [7] [16]. Nuclear magnetic resonance studies have confirmed that the fluorinated piperidines synthesized through modern methodologies adopt predictable conformational preferences, with axial fluorine substituents generally favored due to stereoelectronic effects [7]. This conformational behavior has important implications for biological activity and must be carefully characterized during pharmaceutical development [16].
X-ray crystallographic analysis provides definitive structural confirmation and has been employed to determine the absolute configuration of fluorinated intermediates [17] [18]. The crystal structure of kinesin spindle protein in complex with MK-0731 has been determined and provides detailed insight into the binding interactions that contribute to the compound's potent inhibitory activity [17]. This structural information is invaluable for understanding structure-activity relationships and guiding further optimization efforts [17].
Advanced analytical techniques for impurity profiling and degradation product identification utilize liquid chromatography-mass spectrometry with high-resolution detection capabilities [13]. These methods are essential for ensuring product quality and safety, particularly given the complex synthetic route and potential for formation of fluorinated degradation products [5]. Method validation must demonstrate specificity for MK-0731 in the presence of potential impurities and degradation products that may arise during synthesis or storage [13].
Property | Value | Reference |
---|---|---|
IUPAC Name | (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide | [3] |
Molecular Formula | C25H28F3N3O2 | [3] |
Molecular Weight (g/mol) | 459.5 | [3] |
CAS Registry Number | 845256-65-7 | [3] |
IC50 (KSP ATPase) | 2.2 nM | [12] [1] |
Selectivity Factor | >20,000-fold (vs other kinesins) | [1] |
pKa | 7.6 | [6] |
Maximum Tolerated Dose | 17 mg/m²/24h | [12] [19] |
Analysis Method | Application | Detection Range/Sensitivity | Reference |
---|---|---|---|
HPLC-MS/MS | Plasma concentration quantification | 1-200 ng/mL | [12] [13] [20] |
NMR Spectroscopy | Structural characterization and conformational analysis | Sub-ppm precision required | [14] [15] |
LC-MS | Metabolite identification and purity assessment | μg/mL to ng/mL range | [12] [13] |
X-ray Crystallography | Three-dimensional molecular structure determination | Atomic resolution | [17] |
Liquid-Liquid Extraction | Sample preparation for bioanalysis | Recovery >85% | [12] |